molecular formula C15H16N2O B12503715 N-[4-(benzylamino)phenyl]acetamide CAS No. 110137-65-0

N-[4-(benzylamino)phenyl]acetamide

Cat. No.: B12503715
CAS No.: 110137-65-0
M. Wt: 240.30 g/mol
InChI Key: BWJSXPFCLPAKEZ-UHFFFAOYSA-N
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Description

N-[4-(benzylamino)phenyl]acetamide is an organic compound with the molecular formula C15H16N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzylamino group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzylamino)phenyl]acetamide typically involves the reaction of 4-nitroaniline with benzyl chloride to form N-benzyl-4-nitroaniline. This intermediate is then reduced to N-benzyl-4-aminophenylamine, which is subsequently acetylated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of appropriate catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as nitro, amino, and hydroxyl derivatives.

Scientific Research Applications

N-[4-(benzylamino)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(benzylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-nitroaniline
  • N-benzyl-4-aminophenylamine
  • N-(4-benzylsulfamoyl-phenyl)acetamide

Uniqueness

N-[4-(benzylamino)phenyl]acetamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for research in various fields, including drug development and material science .

Properties

CAS No.

110137-65-0

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N-[4-(benzylamino)phenyl]acetamide

InChI

InChI=1S/C15H16N2O/c1-12(18)17-15-9-7-14(8-10-15)16-11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,17,18)

InChI Key

BWJSXPFCLPAKEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC=CC=C2

Origin of Product

United States

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